molecular formula C8H16N2O B12948814 3-(Piperidin-3-yl)oxetan-3-amine

3-(Piperidin-3-yl)oxetan-3-amine

Cat. No.: B12948814
M. Wt: 156.23 g/mol
InChI Key: HXQAJMWUWBRBFI-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)oxetan-3-amine is a compound that features both a piperidine ring and an oxetane ring. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the oxetane ring is a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

3-(Piperidin-3-yl)oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)oxetan-3-amine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of both piperidine and oxetane rings in its structure. This dual-ring system imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-piperidin-3-yloxetan-3-amine

InChI

InChI=1S/C8H16N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h7,10H,1-6,9H2

InChI Key

HXQAJMWUWBRBFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(COC2)N

Origin of Product

United States

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